Patent Blue V
Patent Blue V
Acid blue is also known as Patent Blue V, and is a dark bluish synthetic triphenylmethane dye used as a food coloring. As a food additive, it has E number E131. It is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt. The color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions. It is useful as a pH indicator for the range 0.8–3.0. The structure is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution. The reduction potential of around 0.77 volts is similar to that of other triphenylmethane dyes. It is usable as a reversible redox indicator in some analytical methods.
Brand Name:
Vulcanchem
CAS No.:
3536-49-0
VCID:
VC0517042
InChI:
InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);
SMILES:
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2]
Molecular Formula:
C27H32CaN2O7S2
Molecular Weight:
600.8 g/mol
Patent Blue V
CAS No.: 3536-49-0
Cat. No.: VC0517042
Molecular Formula: C27H32CaN2O7S2
Molecular Weight: 600.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Acid blue is also known as Patent Blue V, and is a dark bluish synthetic triphenylmethane dye used as a food coloring. As a food additive, it has E number E131. It is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt. The color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions. It is useful as a pH indicator for the range 0.8–3.0. The structure is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution. The reduction potential of around 0.77 volts is similar to that of other triphenylmethane dyes. It is usable as a reversible redox indicator in some analytical methods. |
|---|---|
| CAS No. | 3536-49-0 |
| Molecular Formula | C27H32CaN2O7S2 |
| Molecular Weight | 600.8 g/mol |
| IUPAC Name | calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate |
| Standard InChI | InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |
| Standard InChI Key | KJRBDMBNCBFVAS-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |
| Appearance | Solid powder |
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